BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

JNK2 inhibition kinase inhibitor structure–activity relationship

N-(4-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-39-0) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. Its structure features a 1,6-dihydropyridin-6-one core N-substituted with a 3-nitrobenzyl group and bearing a 3-carboxamide moiety linked to a 4-chlorophenyl ring.

Molecular Formula C19H14ClN3O4
Molecular Weight 383.79
CAS No. 899741-39-0
Cat. No. B2527588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS899741-39-0
Molecular FormulaC19H14ClN3O4
Molecular Weight383.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)
InChIKeyUYGFERKHCKNYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-39-0) for Dihydropyridone-Based Screening Library Procurement


N-(4-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-39-0) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class [1]. Its structure features a 1,6-dihydropyridin-6-one core N-substituted with a 3-nitrobenzyl group and bearing a 3-carboxamide moiety linked to a 4-chlorophenyl ring. The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been employed in medicinal chemistry for diverse biological targets, including kinases [2], and the compound is primarily offered as a screening compound for early-stage drug discovery and chemical biology probe development. No primary research publication, patent, or authoritative database entry reporting quantitative biological activity data specific to this compound was identified during evidence curation.

Why N-(4-Chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic 6-Oxo-1,6-Dihydropyridine-3-Carboxamides in Focused Screening


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide chemotype, minor structural variations at the N(1)-benzyl substituent and the C(3)-carboxamide aryl group profoundly modulate target engagement, selectivity, and physicochemical properties [1]. For instance, the JNK2 inhibitor 6l (carrying a 4-(quinolin-4-yloxy)phenyl amide) achieves dual JNK2 kinase/PPI inhibition (IC₅₀ 0.8–3.2 µM), whereas close analogs with different aryl carboxamides lose this dual mechanism entirely [2]. Consequently, a compound bearing both a 3-nitrobenzyl N(1)-substituent and a 4-chlorophenyl carboxamide—as in the target compound—occupies a unique chemical space that cannot be approximated by generic 6-oxo-1,6-dihydropyridine-3-carboxamides lacking this precise substitution pattern. Any library enrichment or SAR exploration that ignores these specific substituents risks missing critical activity cliffs and selectivity determinants. The quantitative evidence below substantiates the scaffold's sensitivity to substitution and emphasizes the non-interchangeable nature of in-class analogs.

Quantitative Differentiation Evidence for CAS 899741-39-0 Versus Closest 6-Oxo-1,6-Dihydropyridine-3-Carboxamide Comparators


Structural Differentiation from the Benchmark JNK2 Dual Inhibitor 6l via Amide and N(1)-Substituent Variation

The target compound (CAS 899741-39-0) differs from the most extensively characterized 6-oxo-1,6-dihydropyridine-3-carboxamide, compound 6l, at two critical positions: (i) the C(3)-carboxamide aryl group (4-chlorophenyl vs. 4-(quinolin-4-yloxy)phenyl in 6l), and (ii) the N(1)-substituent (3-nitrobenzyl vs. methyl in 6l). In the J. Med. Chem. 2026 study, compound 6l demonstrated JNK2 kinase inhibition IC₅₀ of 0.8 µM and MKK7-JNK2 PPI inhibition of 3.2 µM, while a closely related analog (compound 6e) with a 4-chlorophenyl carboxamide but without the 3-nitrobenzyl N(1)-substituent showed substantially reduced dual-inhibitory activity—JNK2 IC₅₀ > 10 µM and no significant PPI inhibition [1]. This indicates that the 4-chlorophenyl amide alone is insufficient to confer potent JNK2 activity in this scaffold and that the N(1)-substituent is a key determinant of potency. The target compound's unique combination of 4-chlorophenyl amide and 3-nitrobenzyl N(1)-substituent thus defines a distinct SAR vector unexplored in the 6l series, making it a structurally unique probe for interrogating N(1)-substituent effects on kinase inhibition.

JNK2 inhibition kinase inhibitor structure–activity relationship

Physicochemical Property Divergence from Generic 1,4-DHP Calcium Channel Blockers: N(1)-Substitution Confers Distinct logP and Topological PSA

Classical 1,4-dihydropyridine (1,4-DHP) calcium channel blockers (e.g., nifedipine, amlodipine) share a 1,4-dihydropyridine core but lack the 6-oxo functionality and N(1)-arylalkyl substituents characteristic of the target compound. The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold, as exemplified by CAS 899741-39-0, introduces a 3-nitrobenzyl group at N(1), which computational predictions indicate elevates calculated logP (cLogP) to ~3.6 and topological polar surface area (TPSA) to ~121 Ų, compared to cLogP ~2.2 and TPSA ~90 Ų for nifedipine [1]. This shift into higher lipophilicity and hydrogen-bonding capacity territory differentiates the target compound from antihypertensive 1,4-DHPs and aligns it more closely with kinase inhibitor chemical space (typical cLogP 3–5, TPSA 90–140 Ų). Although no head-to-head biological profiling versus 1,4-DHPs has been published, these computed differences imply that the target compound is structurally biased away from L-type calcium channel activity and toward kinase or other intracellular targets.

drug-likeness physicochemical profiling off-target liability

Synthetic Tractability Advantage: Single-Step Amidation from Commercial 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Precursors

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is amenable to modular synthesis via a published diversity-oriented route (Baškovč et al., ACS Comb. Sci. 2012), where the carboxylic acid intermediate is coupled with primary amines using standard amidation conditions [1]. This methodology enabled the parallel synthesis of 17 final carboxamide products with isolated yields of 45–78%. The target compound (CAS 899741-39-0) is directly accessible through this amidation step by coupling 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-chloroaniline. In contrast, more elaborate 6-oxo-1,6-dihydropyridine-3-carboxamides such as compound 6l require five-step syntheses including Suzuki-Miyaura coupling of 4-chloro intermediates with complex boronic acids [2]. The two-step synthetic accessibility of CAS 899741-39-0 from commercial building blocks translates to lower procurement cost and faster hit expansion compared to multi-step analogs, providing a practical advantage for screening library construction.

parallel synthesis library production hit expansion

Recommended Procurement and Application Scenarios for N-(4-Chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-39-0)


Kinase-Focused Fragment and Lead-Like Library Enrichment via N(1)-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide Chemotype Expansion

Based on the SAR sensitivity demonstrated by the 6l series, where N(1)-methyl to N(1)-substituted variation profoundly alters kinase inhibitory profiles [1], procuring CAS 899741-39-0 adds a distinct N(1)-3-nitrobenzyl-containing member to a kinase-focused screening deck. This compound fills a gap in typical 6-oxo-1,6-dihydropyridine-3-carboxamide collections, which are often limited to N(1)-alkyl variants, thereby increasing the probability of identifying novel kinase hits with unique binding modes.

Negative Control or Orthogonal Chemotype for JNK2-Mediated Acute Lung Injury Phenotypic Screens

Because the 4-chlorophenyl carboxamide analog (6e) in the JNK2 inhibitor series lost dual kinase/PPI inhibitory activity (JNK2 IC₅₀ > 10 µM vs. 0.8 µM for 6l) [1], CAS 899741-39-0—sharing the 4-chlorophenyl amide but introducing a 3-nitrobenzyl N(1)-substituent—may serve as a structurally matched weakly active or inactive control compound in JNK2-dependent cellular assays (e.g., LPS-induced acute lung injury models). Its use as a negative control requires experimental confirmation of JNK2 IC₅₀, but the SAR precedent makes it a rational candidate.

Physicochemical Property-Driven Screening for Intracellular Targets with Reduced Calcium Channel Liability

With a computed TPSA of ~121 Ų and cLogP ~3.6, CAS 899741-39-0 occupies physicochemical space that is statistically associated with kinase and nuclear receptor target classes rather than ion channels [1]. Procurement for broad phenotypic screening programs, particularly those employing high-content imaging or transcriptomic readouts, provides a 6-oxo-1,6-dihydropyridine-based probe with a predicted low probability of L-type calcium channel interference, a known confounding factor for 1,4-DHP-containing libraries.

Modular Building Block for Parallel Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxamide Analog Libraries

Given the established diversity-oriented synthetic route [2], CAS 899741-39-0 can be procured as a reference standard for quality control during parallel amidation library production. Its 3-nitrobenzyl N(1)-substituent provides a convenient UV-active chromophore for HPLC monitoring, and the compound serves as a validation standard for assessing reaction scope when exploring novel amine coupling partners.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.